- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Cas no 915405-01-5 (D-Serine, N-methyl-)
D-Serine, N-methyl- structure
Product Name:D-Serine, N-methyl-
Numero CAS:915405-01-5
MF:C4H9NO3
MW:119.119161367416
CID:787089
PubChem ID:5288119
Update Time:2024-10-26
D-Serine, N-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Serine, N-methyl-
- (2R)-3-hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE HYDROCHLORIDE
- N-Methyl-D-serine (ACI)
- (R)-3-Hydroxy-2-(methylamino)propanoicacid
- Q27459725
- F11106
- SCHEMBL170982
- CS-0151242
- BS-50942
- (R)-3-Hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE
- MFCD19220663
- 915405-01-5
- DTXSID80415335
-
- Inchi: 1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1
- Chiave InChI: PSFABYLDRXJYID-GSVOUGTGSA-N
- Sorrisi: [C@@H](NC)(CO)C(=O)O
Proprietà calcolate
- Massa esatta: 119.058243149g/mol
- Massa monoisotopica: 119.058243149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 83.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.9
- Superficie polare topologica: 69.6Ų
Proprietà sperimentali
- Densità: 1.242
D-Serine, N-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-200mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 200mg |
1275.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-50mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 50mg |
511.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
¥376.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 1g |
¥1691.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
¥626.0 | 2024-07-18 | |
| abcr | AB564538-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 250mg |
€204.10 | 2025-04-15 | ||
| abcr | AB564538-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 1g |
€441.10 | 2025-04-15 | ||
| abcr | AB564538-5g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 5g |
€1384.60 | 2025-04-15 | ||
| Ambeed | A667309-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
$64.0 | 2025-04-15 | |
| Ambeed | A667309-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
$103.0 | 2025-04-15 |
D-Serine, N-methyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C; 25 °C; 24 h, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Riferimento
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
D-Serine, N-methyl- Raw materials
- L(-)-Menthol
- Boc-Sar-OH
- (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenyl-ethyl)cyclohexanol
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- 4-Oxazolidinecarboxylic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (4S)-
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4S)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl ester
D-Serine, N-methyl- Preparation Products
D-Serine, N-methyl- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:915405-01-5)D-Serine, N-methyl-
Numero d'ordine:A900795
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:06
Prezzo ($):228.0/797.0
Email:sales@amadischem.com
D-Serine, N-methyl- Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
915405-01-5 (D-Serine, N-methyl-) Prodotti correlati
- 3913-67-5(H-N-Me-Ala-OH)
- 2812-34-2(L-Serine, N,N-dimethyl-)
- 126576-99-6((2R)-2-(dimethylamino)-3-hydroxypropanoic acid)
- 777836-89-2(Serine,N-(carboxymethyl)-)
- 17136-47-9(L-Serine,N-(carboxymethyl)-)
- 2480-26-4(H-N-Me-Ser-OH)
- 28413-45-8(L-Alanine, N-methyl-,potassium salt (1:1))
- 600-21-5(H-N-Me-DL-Ala-OH)
- 29475-64-7(N-Methyl-D-alanine)
- 83293-50-9(L-Serine, N-ethyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915405-01-5)D-Serine, N-methyl-
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):228.0/797.0